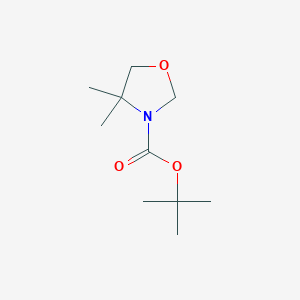

3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester

Description

3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The compound features two methyl groups at the 4-position of the oxazolidine ring and a tert-butyl (1,1-dimethylethyl) ester group. This structure imparts steric hindrance and stability, making it valuable in organic synthesis, particularly as a chiral auxiliary or protecting group for carboxylic acids.

Properties

CAS No. |

216759-96-5 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl 4,4-dimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-13-6-10(11,4)5/h6-7H2,1-5H3 |

InChI Key |

UVMGIUAAUJOLKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCN1C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of N-[(1,1-Dimethylethoxy)carbonyl]-L-serine Methyl Ester (Boc-Serine Methyl Ester)

- A 250 mL three-necked flask equipped with stirring, a dropping funnel, and reflux condenser is charged with methanol (150 mL) and cooled in an ice-water bath under nitrogen atmosphere.

- Acetyl chloride (23 mL) is added dropwise over 8 minutes to the methanol.

- L-serine (12.0 g, 114 mmol) is then added in one portion.

- The reaction mixture is stirred for several hours to complete esterification and Boc-protection.

- The product, N-Boc-L-serine methyl ester, is isolated by extraction and drying steps, yielding a high purity intermediate for further transformations.

Cyclization to Form Oxazolidine Ring

- The Boc-serine methyl ester is treated with 2,2-dimethoxypropane (50 mL, 400 mmol) and boron trifluoride etherate (BF3·OEt2, 0.35 mL, 2.8 mmol) at room temperature for 2.5 hours.

- This acid-catalyzed reaction induces cyclization forming the oxazolidine methyl ester as a pale yellow oil.

- The crude product is isolated by partitioning between diethyl ether and saturated sodium bicarbonate solution, followed by drying and concentration.

- Typical yields are 88–91% with >95% chemical purity by ^1H NMR analysis.

Reduction to Oxazolidine Alcohol

- The oxazolidine methyl ester is dissolved in tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C.

- The reduction proceeds to give the corresponding oxazolidine alcohol.

- The reaction is quenched carefully with aqueous potassium hydroxide solution and extracted.

- This step is critical for preparing intermediates for further functional group manipulations.

Oxidation to Formyl Oxazolidinecarboxylate

- The oxazolidine alcohol is oxidized under controlled conditions to yield the 4-formyl derivative.

- Common oxidants include Dess-Martin periodinane or Swern oxidation reagents, although specific procedures vary.

- The resulting aldehyde is isolated by vacuum distillation or chromatography, yielding the target compound 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester with yields ranging from 70 to 89%.

Alternative Route: Thiazole-Mediated Synthesis (Aldehyde Route)

- Starting from the same Boc-serine methyl ester, the aldehyde intermediate is subjected to nucleophilic addition of 2-(trimethylsilyl)thiazole.

- This reaction proceeds stereoselectively to give protected vicinal amino alcohols.

- The hydroxy group is further protected as tert-butyldimethylsilyl ether.

- Subsequent deprotection of the thiazole ring yields the formyl oxazolidine derivative.

- This route allows for control over stereochemistry and access to diastereomeric products.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc-protection & methyl ester formation | Acetyl chloride, methanol, ice bath, N2 atmosphere | ~90 | High purity intermediate |

| Cyclization to oxazolidine | 2,2-Dimethoxypropane, BF3·OEt2, room temp, 2.5 h | 88–91 | Pale yellow oil, >95% purity by ^1H NMR |

| Reduction to oxazolidine alcohol | LiAlH4 in THF, 0 °C, quench with KOH aqueous | Quantitative | Requires careful quenching |

| Oxidation to formyl derivative | Dess-Martin or Swern oxidation | 70–89 | Purified by vacuum distillation or chromatography |

| Thiazole addition & protection (alternative) | 2-(Trimethylsilyl)thiazole, triethylamine, DMAP, DMF | 11.6–13.6 (for intermediate alcohol) | Stereoselective, diastereomer control |

Analytical and Purification Techniques

- Purity and identity are confirmed by ^1H NMR spectroscopy, showing characteristic chemical shifts for the oxazolidine ring and formyl group.

- High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Purification involves extraction, drying over anhydrous sodium sulfate, vacuum distillation through Vigreux columns, and flash chromatography on silica gel.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, alcohols, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with oxazolidinone cores.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidinecarboxylates are a versatile class of compounds with applications in asymmetric synthesis, medicinal chemistry, and polymer science. Below is a detailed comparison of the target compound with structurally related derivatives:

Substituent Variations at the 4-Position

- Target Compound : 4,4-Dimethyl groups.

- 4-Formyl Derivatives :

- 4-Hydroxydecyl Derivatives: Example: 3-Oxazolidinecarboxylic acid, 4-[(1R)-1-hydroxydecyl]-2,2-dimethyl-, 1,1-dimethylethyl ester. Predicted boiling point: 441.4°C, density: 0.988 g/cm³ .

Functional Group Modifications

- Ester Group Variations :

- Oxo and Methylene Groups :

Stereochemical Considerations

- The target compound’s stereochemistry (if specified as (S) or (R)) determines its utility in asymmetric synthesis. For instance, the (S)-4-formyl derivative in is used to synthesize enantiomerically pure amino acids .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties of Selected Analogs

Biological Activity

3-Oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester (CAS No. 216759-96-5) is a compound characterized by its oxazolidine structure. This compound exhibits potential biological activities due to its unique chemical properties, which include a five-membered ring containing nitrogen and a carboxylic acid group. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: C10H19NO3

- Molecular Weight: 201.26 g/mol

- Structural Features: The presence of a tert-butyl group enhances lipophilicity, making it suitable for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinecarboxylic acids possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, derivatives similar to 3-oxazolidinecarboxylic acid have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capacity of oxazolidine derivatives has been investigated using various assays. The DPPH radical scavenging assay is commonly employed to evaluate the antioxidant activity of these compounds. Preliminary results suggest that certain derivatives exhibit promising antioxidant properties, indicating their potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Oxazolidine derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have been shown to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines. This suggests that 3-oxazolidinecarboxylic acid derivatives could be explored for therapeutic applications in inflammatory diseases .

Synthesis and Reactivity

The synthesis of 3-oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. Common methods include:

- Formation of the Oxazolidine Ring: This is achieved through the cyclization of amino acids or other precursors.

- Esterification: The carboxylic acid group is converted into an ester using tert-butanol under acidic conditions.

These synthetic routes highlight the versatility of oxazolidine derivatives in organic synthesis and their potential for further modification to enhance biological activity .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Oxazolidinecarboxylic acid, 2,2-dimethyl-, 1,1-dimethylethyl ester | C11H19NO4 | Additional oxygen functionality; potential for different biological activity |

| tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | C12H20BrNO2 | Incorporates bromomethyl group; offers different reactivity profiles |

| (4S)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylic acid | C11H19NO4 | Contains a formyl group; may exhibit distinct chemical behavior compared to esters |

Case Studies

Several studies have documented the biological activities of oxazolidine derivatives:

- Antibacterial Activity Study : A study reported that a series of oxazolidine derivatives showed varying degrees of antibacterial efficacy against Gram-positive bacteria. The structure-activity relationship indicated that modifications at the nitrogen atom significantly influenced antimicrobial potency .

- Antioxidant Evaluation : In vitro assays demonstrated that certain oxazolidine derivatives exhibited high antioxidant activity comparable to standard antioxidants like vitamin C. The study highlighted the importance of structural features in enhancing antioxidant capacity .

Q & A

Q. What are the standard synthetic routes for preparing 3-oxazolidinecarboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester?

The compound is typically synthesized via cyclization of N-Boc-serine derivatives. For example, N-Boc-L-serine methyl ester reacts with acetone dimethyl acetal under acidic conditions (e.g., p-TsOH) to form the oxazolidine ring. The tert-butyl ester group is retained as a protecting group throughout the reaction, ensuring stability during subsequent steps . Key intermediates like 3-(1,1-dimethylethyl) 4-methyl (S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate (CAS 108149-60-6) are critical for regiochemical control .

Q. How is the stereochemical integrity of the oxazolidine ring maintained during synthesis?

Chiral centers are preserved using enantiomerically pure starting materials (e.g., N-Boc-L-serine methyl ester) and mild reaction conditions (e.g., low temperatures, anhydrous solvents). Racemization is minimized by avoiding strong bases or prolonged heating. For example, cyclization at 0–5°C in dichloromethane retains >98% enantiomeric excess (ee) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- NMR : H and C NMR are used to verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and oxazolidine ring protons (δ 3.5–4.5 ppm).

- IR : Stretching frequencies for the carbonyl group (C=O, ~1720 cm) and ester functionalities confirm the backbone .

- X-ray crystallography : Resolves stereochemical ambiguity in crystalline derivatives .

Q. What role does the tert-butyl ester group play in synthetic applications?

The 1,1-dimethylethyl (tert-butyl) ester acts as a sterically hindered protecting group, preventing nucleophilic attack on the carbonyl during multi-step syntheses. It is selectively removed under acidic conditions (e.g., TFA) without disrupting the oxazolidine ring .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of chiral oxazolidine derivatives?

- Protecting group strategy : Use of tert-butyldimethylsilyl (TBS) ethers or triflates to shield reactive hydroxyl groups during functionalization .

- Catalytic control : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance asymmetric induction during ring-closing steps .

- Purification : Chiral HPLC or recrystallization with enantiopure resolving agents improves ee to >99% .

Q. What are the challenges in isolating hygroscopic intermediates during synthesis?

Intermediates like 4-formyl derivatives (CAS 102308-32-7) are highly moisture-sensitive. Solutions include:

Q. How do reaction conditions affect the regioselectivity of oxazolidine ring formation?

Q. What mechanistic insights explain contradictory yields reported in oxidation steps?

Variations in oxidation efficiency (e.g., Swern vs. Dess-Martin periodinane) arise from:

Q. How can computational methods aid in predicting the reactivity of oxazolidine derivatives?

Q. What strategies mitigate decomposition during long-term storage?

- Inert storage : Under argon at –20°C in amber vials.

- Stabilizers : Addition of radical scavengers (e.g., BHT) prevents autoxidation of aldehyde-containing derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for derivatives?

Polymorphism and hydration states (e.g., monohydrate vs. anhydrous forms) cause variability. Standardize characterization by:

Q. Why do NMR spectra vary between synthetic batches?

Trace impurities (e.g., residual solvents or unreacted starting materials) alter splitting patterns. Implement:

- Prep-HPLC : Remove low-level contaminants.

- Deuterated solvent exchange : Eliminate protonated solvent artifacts .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.